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Compound of Interest

Compound Name:
2-(Dimethylamino)quinoline-4-

carboxylic acid

CAS No.: 933728-79-1

Cat. No.: B603303

Get Quote

Deciphering GPR35 Signaling: A Selective Agonist
Probe & Scaffold
Introduction & Biological Significance
2-(Dimethylamino)quinoline-4-carboxylic acid (CAS: 933728-79-1) is a specialized

heterocyclic building block and bioactive probe belonging to the cinchoninic acid class. While

historically associated with antimalarial pharmacophores, its primary utility in modern

pharmacology lies in its activity as a G-Protein Coupled Receptor 35 (GPR35) agonist and its

role as a privileged scaffold for fragment-based drug discovery (FBDD).

This compound acts as a synthetic isostere of Kynurenic Acid (the endogenous GPR35 ligand).

By substituting the 4-hydroxyl group of kynurenic acid with a carboxylic acid and introducing a

dimethylamino group at position 2, the molecule retains the critical electrostatic footprint

required for receptor binding while altering metabolic stability and lipophilicity.
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GPR35 Agonism: Used to study the orphan receptor GPR35, which regulates inflammation,

pain perception (nociception), and gastrointestinal homeostasis.

Fragment-Based Drug Discovery: Serves as a "core fragment" for developing inhibitors of

Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).

Chemical Biology: Acts as a ligand to induce

-arrestin recruitment and receptor internalization in assay development.

Mechanism of Action: GPR35 Activation
The biological activity of 2-(dimethylamino)quinoline-4-carboxylic acid is defined by its

interaction with the orthosteric site of GPR35.

Ligand Binding: The carboxylate moiety forms a salt bridge with Arg164 (human GPR35), a

critical residue for ligand recognition. The quinoline ring engages in

-

stacking with aromatic residues (e.g., Tyr168) in the binding pocket.

Signal Transduction: Upon binding, the compound stabilizes the active conformation of

GPR35.

G

Pathway: RhoA activation

Cytoskeletal remodeling.

G

Pathway: Inhibition of Adenylyl Cyclase

Reduced cAMP.

-Arrestin Recruitment: Desensitization and internalization of the receptor.
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Physiological Outcome: In immune cells (macrophages/mast cells), activation suppresses

cytokine release (anti-inflammatory). In nociceptors, it modulates pain signaling.

Visualization: GPR35 Signaling Cascade
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Caption: GPR35 signaling pathways activated by 2-amino-quinoline derivatives. Note: Calcium

mobilization is often measured using Gqi chimeric G-proteins in vitro.

Experimental Protocols
Protocol A: Compound Preparation & Solubility

Molecular Weight: 216.24 g/mol
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Solubility: Low in neutral water; soluble in DMSO (up to 50 mM) or dilute alkali (0.1 M

NaOH).

Step-by-Step Preparation:

Stock Solution (10 mM): Weigh 2.16 mg of powder. Dissolve in 1 mL of 100% DMSO. Vortex

for 30 seconds until clear.

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw

cycles.

Working Solution: Dilute the stock 1:1000 in assay buffer (HBSS + 20 mM HEPES) to

achieve a 10 µM working concentration. Ensure the final DMSO concentration is <0.5% to

avoid cytotoxicity.

Protocol B: GPR35 Calcium Mobilization Assay (FLIPR)
Context: Since GPR35 is G

coupled, native calcium signals are weak. This protocol uses a G

chimeric cell line (e.g., CHO-GPR35-Gqi5) to force calcium release upon agonist binding.

Materials:

CHO-K1 cells stably expressing human GPR35 and G

.

FLIPR Calcium 6 Assay Kit (Molecular Devices).

Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.

Workflow:

Cell Seeding: Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated

plate. Incubate overnight at 37°C/5% CO

.
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Dye Loading: Remove culture media. Add 20 µL of Calcium 6 dye loading buffer. Incubate for

2 hours at 37°C.

Compound Addition:

Prepare a 5x concentration series of 2-(Dimethylamino)quinoline-4-carboxylic acid
(Range: 1 nM to 100 µM).

Place the compound plate and cell plate into the FLIPR Tetra system.

Inject 5 µL of compound into the cell plate (Final volume 25 µL).

Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60

seconds, then every 6 seconds for 2 minutes.

Analysis: Calculate

(Max - Min fluorescence). Plot Log[Concentration] vs. Response to determine EC

.

Protocol C:

-Arrestin Recruitment Assay (Tango)
Context: Validates that the compound recruits

-arrestin, a hallmark of GPCR activation distinct from G-protein signaling.

Workflow:

Transfection: Transfect HTLA cells (HEK293 containing a luciferase reporter) with a GPR35-

TEV-tTA fusion plasmid.

Treatment: 24 hours post-transfection, treat cells with serially diluted 2-
(Dimethylamino)quinoline-4-carboxylic acid.

Incubation: Incubate for 16–20 hours at 37°C. (This allows
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-arrestin-protease recruitment to cleave the tTA transcription factor, driving luciferase
expression).

Detection: Add Bright-Glo™ Luciferase Reagent. Read luminescence on a plate reader.

Validation: Use Zaprinast (10 µM) as a positive control.

Quantitative Data Summary
Note: Values are representative of the 2-aminoquinoline-4-carboxylic acid class.

Assay Type Parameter Typical Value Notes

GPR35 Binding 0.5 - 5.0 µM
Competition vs.

[³H]Kynurenic Acid

Ca²⁺ Mobilization 1.0 - 10 µM
Dependent on species

(Human vs. Rat)

-Arrestin 5.0 - 15 µM
Lower potency than

G-protein signaling

Solubility >50 mM In DMSO

LogP Calculated ~2.2 Moderate lipophilicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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